molecular formula C6H12N2O2 B041395 Methyl piperazine-1-carboxylate CAS No. 50606-31-0

Methyl piperazine-1-carboxylate

Cat. No.: B041395
CAS No.: 50606-31-0
M. Wt: 144.17 g/mol
InChI Key: ZPJZSEHCMJYUPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl piperazine-1-carboxylate is a chemical compound that belongs to the piperazine family. Piperazine derivatives are widely used in pharmaceuticals due to their diverse biological activities. This compound is often utilized as an intermediate in the synthesis of various bioactive molecules and drugs .

Safety and Hazards

“Methyl piperazine-1-carboxylate” is classified as a flammable liquid and vapor. It causes severe skin burns and eye damage. It may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Piperazine-based antimicrobial polymers are a current and future perspective for the development of piperazine-based compounds . Piperazine is often found in drugs or in bioactive molecules. This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class, but it also depends on the chemical reactivity of piperazine-based synthons, which facilitate its insertion into the molecule .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl piperazine-1-carboxylate typically involves the reaction of piperazine with methyl chloroformate. This reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl piperazine-1-carboxylate is unique due to its specific reactivity and the ease with which it can be incorporated into various chemical structures. Its methyl group provides a balance of steric hindrance and electronic effects, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

methyl piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2/c1-10-6(9)8-4-2-7-3-5-8/h7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPJZSEHCMJYUPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00198653
Record name 1-Piperazinecarboxylic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00198653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50606-31-0
Record name 1-Piperazinecarboxylic acid, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050606310
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 50606-31-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22136
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Piperazinecarboxylic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00198653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl piperazine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

34.0 g (0.15 mole) of 1-carbomethoxy-4-benzylpiperazine dissolved in 300 ml of ethanol was treated with hydrogen over a palladium catalyst at 40 psi and room-temperature for 24 hours. The catalyst was removed by filtration and the solvent removed under reduced pressure. The residue was distilled, b.p. 70°-75° C. at 1.5 mmHg to give 16.0 g of 1-carbomethoxypiperazine.
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl piperazine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl piperazine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl piperazine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl piperazine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl piperazine-1-carboxylate
Customer
Q & A

Q1: What are the key biological targets of methyl piperazine-1-carboxylate derivatives discussed in the research?

A1: Research indicates that this compound derivatives can interact with various biological targets, including:

  • κ-Opioid Receptors (KOR): Studies have investigated the potential of these compounds as KOR agonists for imaging and therapeutic applications. [, ]
  • Monoacylglycerol Lipase (MAGL): Certain derivatives exhibit selective inhibition of MAGL, leading to increased levels of the endocannabinoid 2-arachidonoylglycerol (2-AG), which plays a role in pain modulation. [, , , ]
  • SARS-CoV-2: Recent research has identified this compound derivatives with potent antiviral activity against SARS-CoV-2, suggesting their potential as therapeutic agents for COVID-19. []

Q2: How do structural modifications of this compound influence its biological activity?

A2: Structure-activity relationship (SAR) studies highlight the importance of specific substituents on the this compound core for target affinity and selectivity. For instance, incorporating bulky hydrophobic groups, such as adamantane or substituted phenyl rings, can enhance binding to KOR or MAGL. [, , , ] Additionally, introducing polar groups, such as hydroxyl or amino groups, can influence hydrogen bonding interactions and modify the overall physicochemical properties of the molecule, ultimately affecting its pharmacokinetic profile and activity. []

Q3: What are the potential therapeutic applications of this compound derivatives based on the research findings?

A3: The investigated research suggests potential therapeutic applications for these derivatives in:

  • Pain Management: The ability of some derivatives to inhibit MAGL, thereby elevating 2-AG levels, presents an opportunity for developing novel analgesics, particularly for neuropathic pain. [, ]
  • Treating Addiction: As KOR agonists have shown promise in preclinical models of addiction, these derivatives could be investigated for their potential in treating substance use disorders. [, ]
  • Viral Infections: The discovery of this compound derivatives with antiviral activity against SARS-CoV-2 opens avenues for developing new COVID-19 therapeutics. []

Q4: How is the efficacy of this compound derivatives assessed in research settings?

A4: Researchers utilize various in vitro and in vivo models to evaluate the efficacy of these compounds.

  • In vitro studies often employ cell-based assays to assess antiviral activity [] or measure the inhibition of specific enzymes like MAGL. [, ]
  • In vivo studies frequently utilize animal models, such as the chronic constriction injury (CCI) model in mice, to investigate the analgesic effects of these compounds. [, ] Additionally, PET imaging studies in rhesus monkeys have been conducted to evaluate the in vivo binding properties of radiolabeled this compound derivatives targeting KOR. [, ]

Q5: What analytical techniques are commonly used to characterize this compound derivatives?

A5: Several analytical techniques are employed to characterize these compounds:

  • X-ray crystallography provides insights into the three-dimensional structure and conformation of the molecules, which is crucial for understanding their interactions with biological targets. [, ]
  • High-performance liquid chromatography (HPLC) coupled with various detectors is used to assess the purity of synthesized compounds. [, ]
  • Mass spectrometry is employed to determine the molecular weight and identify metabolites. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.